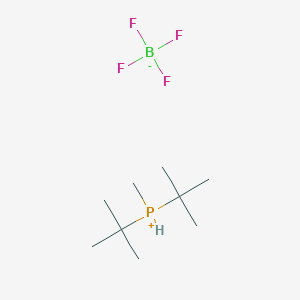

Di-tert-butyl(methyl)phosphonium tetrafluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

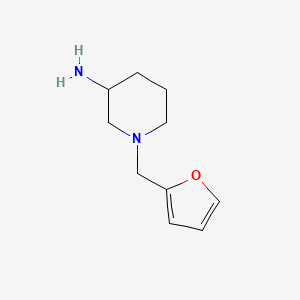

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a chemical compound with the molecular formula C9H22BF4P . It appears as a white to almost white powder or crystal . It has been used in the preparation of a precursor for nantenine analogs bearing a C4 phenyl substituent, which shows an affinity for 5-HT 2B receptor .

Molecular Structure Analysis

The molecular weight of this compound is 248.05 g/mol . The SMILES string representation of its structure isF [B-] (F) (F)F.C [PH+] (C (C) (C)C)C (C) (C)C . Chemical Reactions Analysis

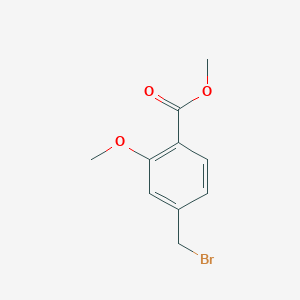

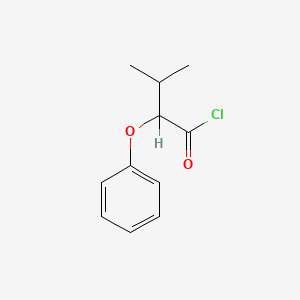

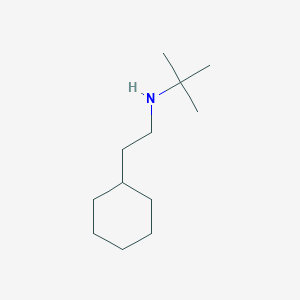

This compound may be used in the preparation of a precursor for nantenine analogs bearing a C4 phenyl substituent . It may also be used in the palladium-catalyzed borylation of primary alkyl electrophiles (bromides, iodides or tosylates) using bis (pinacolato)diboron or bis (neopentyl glycolato)diboron as the boron source .Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas and conditions to avoid are air sensitive . Its melting point is >230 °C .科学的研究の応用

Electrochemical Properties in Coordination Polymers

Di-tert-butyl(methyl)phosphonium tetrafluoroborate has been used as a binder in carbon paste electrodes. This application was explored to study the redox properties of insoluble coordination polymers involving manganese and iron metallocenters. The use of this phosphonium salt enhanced the electrode's conductivity and provided a broad electrochemical window, which is essential for studying these properties (Shekurov et al., 2016).

Application in Crystal Engineering

The phosphonium salts, including derivatives of this compound, were utilized in crystal engineering. This involved synthesizing phosphonium aryloxides and studying their interactions with various anions. The structures of these compounds were determined using single-crystal X-ray diffraction, and their potential use in supramolecular synthons was explored (Broder et al., 2002).

Ligand Exchange in Organometallic Chemistry

In organometallic chemistry, di-tert-butylphosphonium-bis-methylide complexes of gold(I) were shown to undergo ligand exchange, forming mixed ligand compounds. High-performance liquid chromatography was employed to identify and separate the components of this equilibrium mixture, demonstrating the versatility of this compound in studying complex reactions in organometallic systems (Jandík & Schmidbaur, 1981).

Supercapacitor Electrolytes

The phosphonium-based ionic liquid variant of this compound was investigated as an electrolyte for supercapacitors. Its electrochemical properties, including high conductivity and stability, make it particularly attractive for use in energy storage devices (Khrizanforov et al., 2019).

Synthesis of Aminophosphonates

This compound derivatives were also involved in the synthesis of aminophosphonates. These compounds, containing 3,5-di-tert-butyl-4-hydroxyphenyl substituents, were synthesized using various N-nucleophiles. The crystal structure of these aminophosphonates revealed their complex 1H NMR spectra patterns, indicating their potential for further chemical applications (Vagapova et al., 2015).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include not breathing dusts or mists, not eating, drinking or smoking when using this product, washing skin thoroughly after handling, and wearing protective gloves/ clothing/ eye protection/ face protection .

作用機序

Target of Action

Di-tert-butyl(methyl)phosphonium tetrafluoroborate primarily targets the 5-HT 2B receptor . This receptor plays a crucial role in the serotonin system, which is involved in numerous physiological processes in the body.

Mode of Action

The compound interacts with its target, the 5-HT 2B receptor, by binding to it. This binding can lead to changes in the receptor’s activity, potentially influencing the serotonin system .

Biochemical Pathways

this compound may affect the serotonin pathway, given its interaction with the 5-HT 2B receptor This pathway is involved in various physiological processes, including mood regulation, gastrointestinal function, and cardiovascular function

Result of Action

Its interaction with the 5-ht 2b receptor suggests that it may influence the serotonin system .

特性

IUPAC Name |

ditert-butyl(methyl)phosphanium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDLRXCAHKUWJS-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22BF4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-30-3, 479094-62-7 |

Source

|

| Record name | Di-tert-butyl(methyl)phosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-tert-butyl(methyl)phosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Di-tert-butyl(methyl)phosphonium tetrafluoroborate in palladium-catalyzed reactions?

A1: this compound serves as a precursor for ligands in palladium-catalyzed cross-coupling reactions []. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, widely used in organic synthesis and pharmaceutical development.

Q2: How does this compound contribute to the synthesis of benzo-bis-thiadiazoles?

A2: Research has shown that this compound, in conjunction with palladium acetate, facilitates the direct C–H arylation of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) with various bromo(iodo)arenes and -thiophenes []. This method provides a selective route to synthesize both 4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles, valuable compounds for materials science applications.

Q3: Can this compound impact the crystallization process in perovskite solar cell fabrication?

A3: Yes, recent studies have demonstrated that this compound can be utilized to control the crystallization of FAPbI3-based perovskites in solar cells []. By forming a low-solubility complex with PbI2, it acts as a seed during the solvent-evaporation process, leading to improved film quality and enhanced device efficiency. This "heterogeneous seeding-induced crystallization" approach highlights the versatility of this compound in materials science beyond its traditional role in catalysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)

![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)